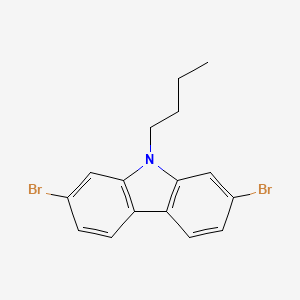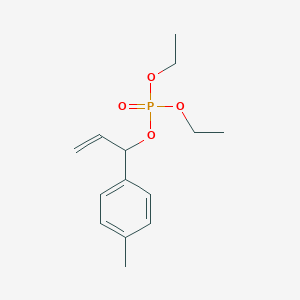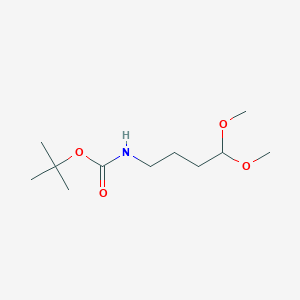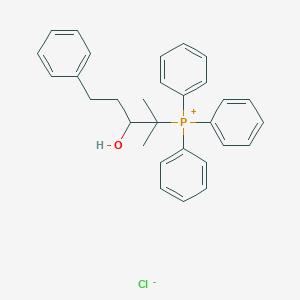
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a type of phosphonium salt, which is often used in various chemical reactions and applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Analyse Des Réactions Chimiques
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, such as antiviral and antitumor agents.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and the nature of the other reactants involved .
Comparaison Avec Des Composés Similaires
Similar compounds to (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride include:
(Methoxymethyl)triphenylphosphonium chloride: Used in similar applications but has different reactivity due to the presence of a methoxy group.
Benzyltriphenylphosphonium chloride: Also used as a phase transfer catalyst but has a benzyl group instead of a hydroxy-phenyl group.
(Chloromethyl)triphenylphosphonium chloride: Used in organic synthesis with a chloromethyl group instead of a hydroxy-phenyl group.
These compounds share similar structural features but differ in their specific functional groups, which can significantly affect their reactivity and applications.
Propriétés
Numéro CAS |
654408-37-4 |
|---|---|
Formule moléculaire |
C30H32ClOP |
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
(3-hydroxy-2-methyl-5-phenylpentan-2-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32OP.ClH/c1-30(2,29(31)24-23-25-15-7-3-8-16-25)32(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28;/h3-22,29,31H,23-24H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZNVLWMAXQGDLFX-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C(CCC1=CC=CC=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


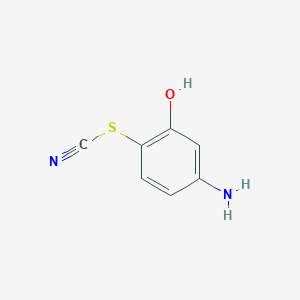
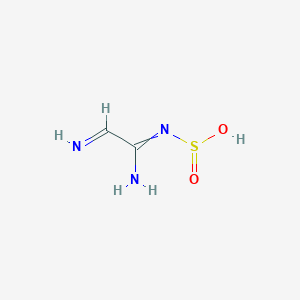

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
